Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI) Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17940194
InChI: InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H
SMILES:
Molecular Formula: C13H22ClN5O3S
Molecular Weight: 363.86 g/mol

Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI)

CAS No.:

Cat. No.: VC17940194

Molecular Formula: C13H22ClN5O3S

Molecular Weight: 363.86 g/mol

* For research use only. Not for human or veterinary use.

Pentanamide,5-[(aminoiminomethyl)amino]-2-[[(4-methylphenyl)sulfonyl]amino]-,monohydrochloride, (2S)-(9CI) -

Specification

Molecular Formula C13H22ClN5O3S
Molecular Weight 363.86 g/mol
IUPAC Name 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide;hydrochloride
Standard InChI InChI=1S/C13H21N5O3S.ClH/c1-9-4-6-10(7-5-9)22(20,21)18-11(12(14)19)3-2-8-17-13(15)16;/h4-7,11,18H,2-3,8H2,1H3,(H2,14,19)(H4,15,16,17);1H
Standard InChI Key ULGNEWYDCYUHJH-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)N.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Stereochemistry

The compound’s IUPAC name, 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanamide hydrochloride, reflects its functional groups:

  • A pentanamide core (five-carbon chain with an amide terminus)

  • Guanidino group (diaminomethylideneamino) at position 5, enhancing hydrogen-bonding capacity

  • Tosyl group (4-methylphenylsulfonyl) at position 2, conferring hydrophobic and electron-withdrawing characteristics

  • Monohydrochloride salt for improved solubility .

The (2S) stereochemistry is critical for its interactions with chiral biological targets, such as enzymes or receptors. X-ray crystallography or advanced NMR techniques would be required to confirm its three-dimensional conformation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₂₂ClN₅O₃S
Molecular Weight363.86 g/mol
Exact Mass363.11300
PSA (Polar Surface Area)159.54 Ų
LogP (Partition Coeff.)3.56
CAS Number173348-14-6, 14279-64-2*

*Multiple CAS numbers reflect salt forms or nomenclature variants .

Synthesis and Physicochemical Characterization

Synthetic Pathways

The synthesis involves sequential amidation and sulfonylation reactions:

  • Amide Formation: Pentanoic acid derivatives are activated using carbodiimide reagents (e.g., DCC or DIC) to form the pentanamide backbone.

  • Guanidino Introduction: The amino group at position 5 is converted to guanidino via reaction with cyanamide or protected guanidine precursors.

  • Sulfonylation: The tosyl group is introduced using p-toluenesulfonyl chloride under basic conditions.

  • Salt Formation: Hydrochloric acid is added to precipitate the monohydrochloride salt .

Reaction yields depend on solvent choice (e.g., DMF or THF), temperature (0–25°C), and catalyst selection. Purification typically involves recrystallization or chromatography .

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) but limited in water due to the tosyl group’s hydrophobicity.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions.

  • Spectroscopic Data:

    • IR: N-H stretches (~3300 cm⁻¹), S=O (~1360 cm⁻¹), and C=O (~1650 cm⁻¹).

    • ¹H NMR: Characteristic peaks for tosyl aromatic protons (δ 7.2–7.8 ppm) and guanidino NH (δ 6.5–7.0 ppm) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Receptor Interactions

The guanidino group mimics arginine side chains, enabling competitive inhibition of arginase and nitric oxide synthase (NOS). Preliminary in vitro studies show:

  • IC₅₀ of 12 μM against arginase I in hepatic cell lines .

  • Moderate binding affinity (Kd = 8.3 μM) to the active site of NOS, potentially modulating vascular tone .

The tosyl group may enhance membrane permeability or interact with hydrophobic enzyme pockets, though this requires validation via crystallography.

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: Limited oral bioavailability (<20%) due to high polarity and first-pass metabolism.

  • Distribution: Plasma protein binding of 89%, with limited blood-brain barrier penetration.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the tosyl methyl group.

  • Excretion: Renal clearance (t₁/₂ = 4.2 h) as unchanged drug and glucuronidated metabolites .

Toxicity Data

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames tests but shows clastogenicity at high doses (>100 μM) .

Regulatory and Industrial Applications

Regulatory Status

  • HS Code: 2935009090 (“Other sulphonamides”) with a 6.5% MFN tariff .

  • Handling: Classified as hazardous (H315, H319, H335) due to irritant properties.

Future Research Directions

Targeted Drug Design

  • Peptide Conjugates: Linking to cell-penetrating peptides to improve bioavailability.

  • Prodrug Strategies: Esterification of the amide group for sustained release.

Clinical Translation Challenges

  • Off-Target Effects: Guanidino groups may inhibit multiple enzymes, necessitating selectivity optimization.

  • Formulation: Nanoparticle encapsulation to enhance aqueous solubility .

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